molecular formula C2HN3S2 B12926709 3H-1,2,4-Triazole-3,5(4H)-dithione CAS No. 68902-89-6

3H-1,2,4-Triazole-3,5(4H)-dithione

Cat. No.: B12926709
CAS No.: 68902-89-6
M. Wt: 131.18 g/mol
InChI Key: TVGIZXIGLOVXDU-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3,5(4H)-dithione is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazole-3,5(4H)-dithione typically involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired triazole-dithione compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2,4-Triazole-3,5(4H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Dithiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3H-1,2,4-Triazole-3,5(4H)-dithione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dithione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways: It can modulate biochemical pathways related to oxidative stress, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Uniqueness: 3H-1,2,4-Triazole-3,5(4H)-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

CAS No.

68902-89-6

Molecular Formula

C2HN3S2

Molecular Weight

131.18 g/mol

IUPAC Name

1,2,4-triazole-3,5-dithione

InChI

InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7)

InChI Key

TVGIZXIGLOVXDU-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NC(=S)N=N1

Origin of Product

United States

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